molecular formula C29H34N2O3 B11501525 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one

Cat. No.: B11501525
M. Wt: 458.6 g/mol
InChI Key: DQJDLUGPQXHKJR-BJIVHICKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, a benzyloxy group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using scalable reaction conditions, such as continuous flow reactors for the Fischer indole synthesis and Suzuki-Miyaura coupling, and employing efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzylic alcohols and ketones.

    Reduction: Alcohol derivatives of the cyclohexenone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one involves its interaction with various molecular targets:

Properties

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

(2E)-2-(1-hydroxypropylidene)-5,5-dimethyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]cyclohexan-1-one

InChI

InChI=1S/C29H34N2O3/c1-5-26(32)28-25(16-29(3,4)17-27(28)33)30-14-13-22-19(2)31-24-12-11-21(15-23(22)24)34-18-20-9-7-6-8-10-20/h6-12,15,31-32H,5,13-14,16-18H2,1-4H3/b28-26+,30-25?

InChI Key

DQJDLUGPQXHKJR-BJIVHICKSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)(C)C)/O

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.